

1-(3-Chlorophenoxy)propan-2-one IUPAC name

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(3-Chlorophenoxy)propan-2-one

CAS No.: 15422-18-1

Cat. No.: B097190

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An In-Depth Technical Guide on **1-(3-Chlorophenoxy)propan-2-one**: Nomenclature, Synthesis, and Applications in Medicinal Chemistry

Introduction & Structural Elucidation

In the landscape of medicinal chemistry and organic synthesis, aryloxypropanones serve as critical building blocks for the development of diverse pharmacophores, including beta-adrenergic antagonists and substituted indoles. Among these, **1-(3-chlorophenoxy)propan-2-one** (CAS: 15422-18-1) stands out as a highly versatile intermediate.

To fully leverage this compound, researchers must first deconstruct its IUPAC nomenclature, which perfectly maps to its molecular architecture:

- "propan-2-one": Defines the core aliphatic backbone—a three-carbon chain containing a ketone functional group at the C2 position (commonly known as an acetone derivative).
- "1-": Indicates the point of attachment on the propan-2-one backbone for the incoming substituent.
- "(3-chlorophenoxy)": Describes the substituent itself. It consists of a benzene ring attached via an ether oxygen ("phenoxy"), with a chlorine atom located at the meta position (C3).

relative to the oxygen linkage.

This structural arrangement yields a molecule with dual reactivity: a highly electrophilic carbonyl carbon susceptible to nucleophilic attack (e.g., reductive amination) and an ether linkage that provides conformational flexibility.

Physicochemical Properties

To facilitate experimental design and downstream purification, the fundamental quantitative properties of **1-(3-chlorophenoxy)propan-2-one** are summarized below[1].

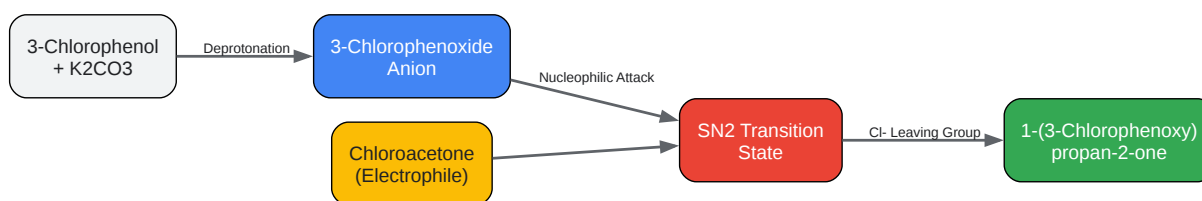
Property	Value
IUPAC Name	1-(3-chlorophenoxy)propan-2-one
CAS Number	15422-18-1
Molecular Formula	C9H9ClO2
Molecular Weight	184.62 g/mol
SMILES String	CC(=O)COc1cc(Cl)ccc1
Appearance	Colorless to pale yellow liquid/low-melting solid
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in H2O

Synthetic Methodology & Mechanistic Causality

The most efficient route to synthesize **1-(3-chlorophenoxy)propan-2-one** relies on a bimolecular nucleophilic substitution (SN2) reaction between 3-chlorophenol and 1-chloropropan-2-one (chloroacetone).

Causality Behind Reagent Selection: The selection of the base and solvent is the most critical parameter in this workflow. Chloroacetone is highly reactive and prone to base-catalyzed aldol self-condensation. Therefore, using a strong, homogeneous base like Sodium Hydroxide (NaOH) often leads to complex polymeric mixtures and degraded yields.

Instead, Potassium Carbonate (K_2CO_3) is utilized as a mild, heterogeneous base^[2]. The pK_a of the conjugate acid of K_2CO_3 is sufficient to quantitatively deprotonate 3-chlorophenol ($pK_a \approx 9.0$) to form the active nucleophile (the phenoxide anion) without creating a highly basic environment that would destroy the chloroacetone electrophile. Methyl ethyl ketone (MEK) or acetone is selected as the solvent because polar aprotic environments poorly solvate the phenoxide anion, thereby maximizing its nucleophilicity for the S_N2 displacement^[2].



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S_N2 mechanism for **1-(3-chlorophenoxy)propan-2-one** synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase contains a chemical checkpoint to ensure the integrity of the reaction before proceeding to the next step.

Reagents:

- 3-Chlorophenol (1.0 eq, 10.0 mmol, 1.28 g)
- 1-Chloropropan-2-one (1.1 eq, 11.0 mmol, 1.02 g)
- Potassium Carbonate, anhydrous (1.5 eq, 15.0 mmol, 2.07 g)
- Tetrabutylammonium iodide (TBAI) (0.05 eq, catalytic)
- Methyl Ethyl Ketone (MEK) (20 mL)

Workflow:

- Phenoxide Generation: Suspend K_2CO_3 and TBAI in MEK under a nitrogen atmosphere. Add 3-chlorophenol. Stir the suspension at room temperature for 30 minutes.
 - Self-Validation: The suspension will undergo a slight color shift, and mild outgassing may occur, confirming the formation of the potassium 3-chlorophenoxide salt.
- Electrophilic Addition: Heat the mixture to 60 °C. Add chloroacetone dropwise over 15 minutes.
 - Causality: Dropwise addition ensures the steady-state concentration of chloroacetone remains low, preventing self-condensation side reactions[2].
- Reaction Monitoring: Maintain stirring at 60-65 °C for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.
 - Self-Validation: The reaction is deemed complete when the UV-active spot corresponding to 3-chlorophenol ($R_f \approx 0.4$) is fully consumed, replaced by a new, higher-running spot ($R_f \approx 0.6$).
- Workup & Purification: Cool the mixture to room temperature and filter off the inorganic salts (KCl and unreacted K_2CO_3). Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (30 mL) and wash with 5% aqueous $NaOH$ (2 x 15 mL), followed by brine (15 mL).
 - Causality: The 5% $NaOH$ wash is a critical self-validating purification step; it deprotonates any trace unreacted 3-chlorophenol, partitioning it into the aqueous layer and leaving only the neutral ketone product in the organic phase.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and evaporate to yield the crude product, which can be further purified by vacuum distillation if ultra-high purity is required.

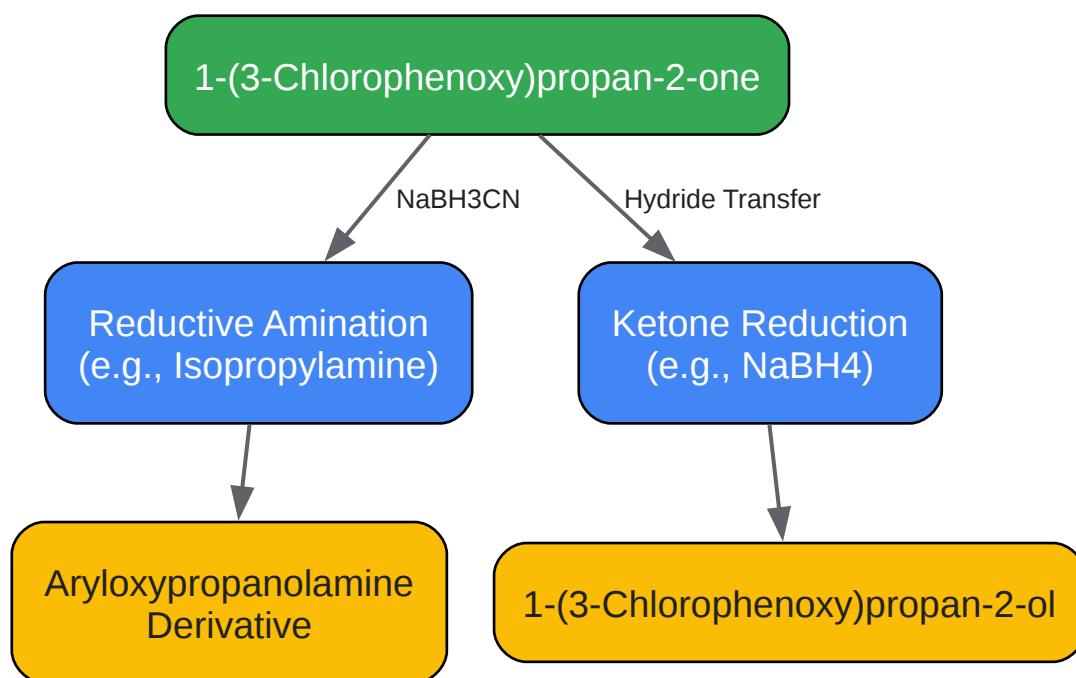
Analytical Characterization & Self-Validation

To confirm the structural integrity of the synthesized **1-(3-chlorophenoxy)propan-2-one**, cross-reference the isolated compound against the following expected spectral benchmarks:

Analytical Technique	Key Signals / Diagnostic Observations
¹ H NMR (CDCl ₃ , 400 MHz)	δ 2.25 (s, 3H, CH ₃), δ 4.50 (s, 2H, O-CH ₂), δ 6.75-7.20 (m, 4H, Ar-H). The sharp singlet at 4.50 ppm validates the ether linkage.
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 26.5 (CH ₃), δ 73.2 (O-CH ₂), δ 113.0-135.0 (Aromatic carbons), δ 205.5 (C=O). The >200 ppm signal confirms the ketone.
FT-IR (ATR)	ν_{\max} 1720 cm ⁻¹ (Strong C=O stretch), 1230 cm ⁻¹ (Asymmetric C-O-C stretch). Absence of broad O-H stretch (~3300 cm ⁻¹) confirms complete consumption of phenol.
LC-MS (ESI+)	m/z 185.0 [M+H] ⁺ . The characteristic 3:1 isotopic pattern (M / M+2) validates the presence of the single chlorine atom.

Downstream Applications in Medicinal Chemistry

Once synthesized and validated, **1-(3-chlorophenoxy)propan-2-one** serves as a pivotal node for divergent synthesis. Its primary application lies in the generation of aryloxypropanolamines. By subjecting the ketone to reductive amination with primary amines (e.g., isopropylamine) in the presence of sodium cyanoborohydride (NaBH₃CN), researchers can rapidly generate libraries of beta-blocker analogs. Alternatively, standard hydride reduction yields the secondary alcohol, which can be utilized in further etherification or esterification workflows.



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Downstream synthetic applications of **1-(3-chlorophenoxy)propan-2-one**.

References

- Title: US11891375B2 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of Lemborexant using the intermediates | Source: Google Patents | URL

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Sources

- 1. 15422-18-1|1-(3-Chlorophenoxy)propan-2-one|BLD Pharm [bldpharm.com]
- 2. US11891375B2 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of Lemborexant using the intermediates - Google Patents [patents.google.com]

- To cite this document: BenchChem. [1-(3-Chlorophenoxy)propan-2-one IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097190/docs#1-3-chlorophenoxy-propan-2-one-iupac-name>]

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